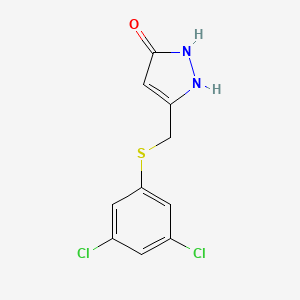

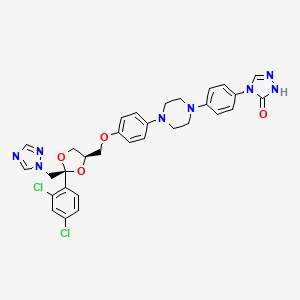

N-Desalkyl Itraconazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Desalkyl Itraconazole is a metabolite of itraconazole, a triazole antifungal agent. Itraconazole is commonly used for the prevention and treatment of fungal infections. This compound is formed through the metabolic process mediated by cytochrome P450 3A4 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Desalkyl Itraconazole is synthesized from itraconazole through a metabolic reaction involving cytochrome P450 3A4. The process involves the removal of an alkyl group from itraconazole .

Industrial Production Methods

it can be isolated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desalkyl Itraconazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acetonitrile and ammonium acetate. The reactions are typically carried out under isocratic elution conditions .

Major Products Formed

The major products formed from the reactions of this compound include hydroxy-itraconazole and keto-itraconazole .

Wissenschaftliche Forschungsanwendungen

N-Desalkyl Itraconazole has several scientific research applications, including:

Chemistry: It is used in studies involving the metabolism of itraconazole and its derivatives.

Biology: It is used to understand the metabolic pathways and the role of cytochrome P450 3A4 in drug metabolism.

Medicine: It is used in therapeutic drug monitoring to ensure optimal dosing of itraconazole in patients.

Wirkmechanismus

N-Desalkyl Itraconazole exerts its effects by inhibiting the fungal-mediated synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition is achieved through the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Desalkyl Itraconazole include:

- Hydroxy-itraconazole

- Keto-itraconazole

- Itraconazole

Uniqueness

This compound is unique due to its specific metabolic pathway and its role as a metabolite of itraconazole. Unlike hydroxy-itraconazole and keto-itraconazole, this compound is formed through the removal of an alkyl group .

Eigenschaften

IUPAC Name |

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAPZOQKYAPBHI-DLFZDVPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl2N8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89848-41-9 |

Source

|

| Record name | N-Desalkyl-itraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089848419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESALKYL-ITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123KG715O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is known about the potency of N-Desalkyl-itraconazole as a CYP3A4 inhibitor compared to Itraconazole and its other metabolites?

A1: N-Desalkyl-itraconazole demonstrates significant potency as a CYP3A4 inhibitor. In vitro studies using human liver microsomes have shown that it exhibits an unbound IC50 value of 0.4 nM, indicating a higher inhibitory potency compared to Itraconazole (unbound IC50 of 6.1 nM) and its other metabolites, Hydroxy-itraconazole (unbound IC50 of 4.6 nM) and Keto-itraconazole (unbound IC50 of 7.0 nM) [].

Q2: Does the inhibition of CYP3A4 by Itraconazole metabolites, including N-Desalkyl-itraconazole, contribute to the overall drug-drug interaction potential of Itraconazole in a clinical setting?

A2: While in vitro data clearly demonstrates the potent CYP3A4 inhibition by N-Desalkyl-itraconazole and other Itraconazole metabolites [, ], further research is needed to establish their individual contributions to the overall drug-drug interaction potential of Itraconazole in vivo.

Q3: Are there analytical methods available to specifically measure the concentration of N-Desalkyl-itraconazole in human plasma?

A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous determination of Itraconazole and its metabolites, including N-Desalkyl-itraconazole, in human plasma [, , ]. These methods provide the sensitivity and specificity needed to quantify these compounds in biological samples for research and clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)

![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)

![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)